4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-3(4H)-yl group, which is a type of heterocyclic compound . This group is fused to a 2,4-dioxo-1,2-dihydro group, indicating the presence of two carbonyl (C=O) groups and a dihydro (two hydrogen atoms) group. The molecule also contains a benzyl group, which is a common substituent in organic chemistry, consisting of a phenyl group attached to a CH2 group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carbonyl groups could undergo reactions such as nucleophilic addition or reduction, while the benzyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution .Scientific Research Applications
Cancer Research: Epidermal Growth Factor Receptor Inhibition
Thieno[3,2-d]pyrimidin derivatives have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors . EGFR is a critical target in cancer therapy, particularly in lung cancer. Compounds with this structure could be synthesized and tested for their inhibitory activity against EGFR, providing valuable insights into new cancer treatments.
Safety and Hazards
Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions. Consultation with a Material Safety Data Sheet (MSDS) or similar resource would provide the most accurate information .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
It is known that it interacts with its target, the androgen receptor . The interaction between the compound and its target could lead to changes in the function of the receptor, potentially influencing the regulation of gene expression.
Biochemical Pathways
The compound is likely involved in the androgen receptor signaling pathway . This pathway plays a key role in the development and function of male reproductive organs, as well as in other tissues such as muscle, hair follicles, and the brain. Changes in this pathway could have downstream effects on these systems.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific interactions it has with the androgen receptor . These effects could potentially include changes in gene expression, cellular proliferation, and differentiation.
properties
IUPAC Name |
4-[[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3S/c1-4-5-6-14-29-26(32)22-11-9-21(10-12-22)17-31-27(33)25-24(13-15-35-25)30(28(31)34)18-23-16-19(2)7-8-20(23)3/h7-8,13,15-16,21-22H,4-6,9-12,14,17-18H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJZSUVERJONPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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